molecular formula C9H9NO2S B590980 Tosylmethyl Isocyanide-13C1 CAS No. 60684-36-8

Tosylmethyl Isocyanide-13C1

Cat. No.: B590980
CAS No.: 60684-36-8
M. Wt: 196.228
InChI Key: CFOAUYCPAUGDFF-VQEHIDDOSA-N
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Description

Tosylmethyl Isocyanide-13C1 is a labeled variant of Tosylmethyl Isocyanide, a versatile reagent widely used in organic synthesis. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl isocyanide moiety, with the carbon atom in the isocyanide group labeled with carbon-13. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for tracking and studying reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tosylmethyl Isocyanide-13C1 typically involves a two-step reaction starting from sodium p-toluenesulfinate. The first step involves the formation of a tosylmethyl intermediate, which is then converted to the isocyanide through a dehydration reaction. The overall yield of this process is approximately 72.3%, with a product purity of 98.5% confirmed by 1H NMR spectroscopy .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for applications in medicinal chemistry and the synthesis of heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions: Tosylmethyl Isocyanide-13C1 undergoes various types of reactions, including:

    Oxidation: The isocyanide group can be oxidized to form nitriles.

    Reduction: The compound can participate in reductive cyanation reactions.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Tosylmethyl Isocyanide-13C1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tosylmethyl Isocyanide-13C1 involves its ability to act as a one-carbon synthon. The isocyanide group can undergo nucleophilic addition, leading to the formation of various intermediates that can be further transformed into desired products. The sulfonyl group enhances the acidity of the α-carbon, facilitating deprotonation and subsequent reactions .

Comparison with Similar Compounds

Uniqueness: Tosylmethyl Isocyanide-13C1 is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and tracking molecular transformations. This labeling provides valuable insights into the behavior of the compound in various chemical environments .

Properties

IUPAC Name

1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOAUYCPAUGDFF-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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